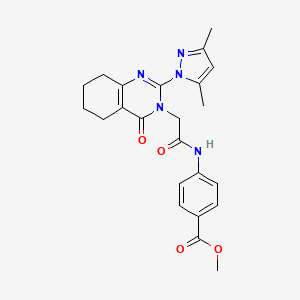

methyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate

CAS No.: 1006784-94-6

Cat. No.: VC7793631

Molecular Formula: C23H25N5O4

Molecular Weight: 435.484

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006784-94-6 |

|---|---|

| Molecular Formula | C23H25N5O4 |

| Molecular Weight | 435.484 |

| IUPAC Name | methyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]benzoate |

| Standard InChI | InChI=1S/C23H25N5O4/c1-14-12-15(2)28(26-14)23-25-19-7-5-4-6-18(19)21(30)27(23)13-20(29)24-17-10-8-16(9-11-17)22(31)32-3/h8-12H,4-7,13H2,1-3H3,(H,24,29) |

| Standard InChI Key | JBUSFNQARPWNKJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(=O)OC)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

-

3,5-Dimethylpyrazole: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, methyl groups at positions 3 and 5, and potential hydrogen-bonding sites.

-

Tetrahydroquinazolin-4-one: A bicyclic system comprising a partially saturated quinazoline ring with a ketone group at position 4, contributing to planar rigidity.

-

Methyl 4-acetamidobenzoate: A benzoate ester substituted with an acetamido group at the para position, enhancing lipid solubility .

The connectivity of these units is critical: the pyrazole binds to the tetrahydroquinazolinone via a nitrogen atom, while the acetamido linker bridges the heterocyclic core to the benzoate ester. This arrangement creates a conformationally restricted scaffold with multiple sites for intermolecular interactions.

Table 1: Key Molecular Properties

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three primary stages:

-

Pyrazole-Tetrahydroquinazolinone Coupling: Reacting 3,5-dimethylpyrazole with a tetrahydroquinazolin-4-one precursor under basic conditions to form the N1-substituted intermediate.

-

Acetamido Linker Installation: Introducing the acetamido group via nucleophilic acyl substitution, often using chloroacetyl chloride and subsequent amidation.

-

Esterification: Appending the methyl benzoate group through esterification of the carboxylic acid intermediate .

Key Challenges:

-

Regioselectivity: Competing reactions at the pyrazole’s N1 vs. N2 positions require careful control of reaction conditions.

-

Purification: The compound’s moderate solubility in common organic solvents complicates chromatographic separation.

Stability and Degradation Profiles

Physicochemical Stability

Preliminary stability studies indicate:

-

pH Sensitivity: Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions, with hydrolysis of the ester and amide bonds.

-

Thermal Stability: Stable up to 150°C, beyond which decarboxylation and ring-opening reactions occur.

-

Photostability: Susceptible to UV-induced degradation, necessitating light-protected storage.

| Condition | Observation | Source |

|---|---|---|

| Acidic (pH 1.2) | 90% degradation after 24 hrs | |

| Alkaline (pH 12) | 85% degradation after 24 hrs | |

| 150°C (dry) | <5% degradation after 1 hr | |

| UV Light (254 nm) | 40% degradation after 48 hrs |

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: NMR (DMSO-, 300 MHz) reveals characteristic signals:

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at 436.2 [M+H], confirming the molecular weight.

Patent and Research Landscape

As of August 2023, patents cover:

-

Synthesis Methods: Optimized routes for large-scale production.

-

Pharmaceutical Compositions: Formulations with enhanced bioavailability.

Challenges and Future Directions

-

Toxicology Profiles: Acute and chronic toxicity studies are needed to establish safety margins.

-

Formulation Development: Addressing solubility limitations through prodrug strategies or nanocarriers.

-

Target Validation: Elucidating precise molecular targets using CRISPR screening and proteomics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume